Structural Differentiation from Nimbolinin B
1-Deacetylnimbolinin B is a deacetylated derivative of nimbolinin B. The key structural differentiator is the absence of an acetyl group at the C-1 position, which is present in nimbolinin B [1]. This substitution pattern is critical for establishing a baseline for structure-activity relationship (SAR) studies and ensures that any observed biological activity can be correctly attributed to the specific molecular entity rather than a mixture of congeners [2].
| Evidence Dimension | Molecular Structure (Substitution at C-1) |
|---|---|
| Target Compound Data | No acetyl group at C-1 (Deacetylated) |
| Comparator Or Baseline | Nimbolinin B: Acetyl group present at C-1 |
| Quantified Difference | Absence of an acetyl group (qualitative structural difference) |
| Conditions | Structural elucidation by NMR and mass spectrometry from Melia toosendan fruit extracts [1] |
Why This Matters
This precise structural definition is essential for QC/QA in procurement, as it prevents misidentification with acetylated analogs, ensuring experimental reproducibility and validity in SAR campaigns.
- [1] Su, S., Shen, L., Zhang, Y., Liu, J., Cai, J., Hao, L., ... & Yang, S. (2013). Characterization of tautomeric limonoids from the fruits of Melia toosendan. Phytochemistry Letters, 6(3), 418-424. View Source
- [2] Nakatani, M., Huang, R. C., Okamura, H., & Iwagawa, T. (1999). Limonoids from Melia toosendan. Phytochemistry, 52(4), 709-714. View Source
